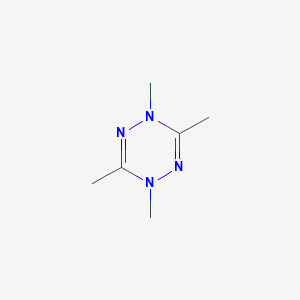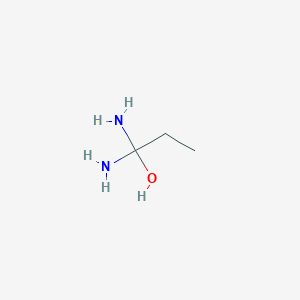
N-Phenethylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenethylazetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. It is an analogue of cyclobutane, where one of the carbon atoms is replaced by a nitrogen atom. This compound is known for its unique chemical properties driven by the ring strain of approximately 25.4 kcal/mol . The molecular formula of this compound is C11H15N, and it has a molecular weight of 161.2435 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Phenethylazetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and cycloaddition reactions. One common method involves the cyclization of N-protected amino alcohols under Mitsunobu conditions, yielding N-tosylated 2-phenylazetidines in good yields . Another approach is the ring-opening polymerization of azetidine monomers, which can be controlled through cationic or anionic mechanisms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N-Phenethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Phenethylazetidine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-Phenethylazetidine involves its interaction with various molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in bond cleavage and formation reactions. This reactivity is exploited in medicinal chemistry to design compounds that can modulate biological pathways, such as inhibiting enzymes or blocking receptors .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler analogue with a similar four-membered ring structure but without the phenethyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: N-Phenethylazetidine is unique due to its specific ring strain and the presence of the phenethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
42525-65-5 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
1-(2-phenylethyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-2-5-11(6-3-1)7-10-12-8-4-9-12/h1-3,5-6H,4,7-10H2 |
Clé InChI |
VIXGVWUHPTYYAH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
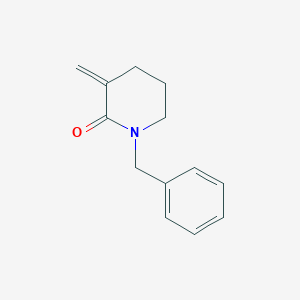
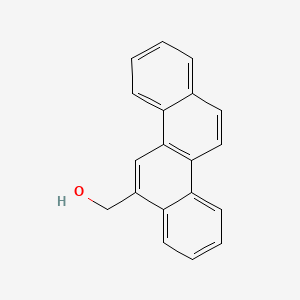
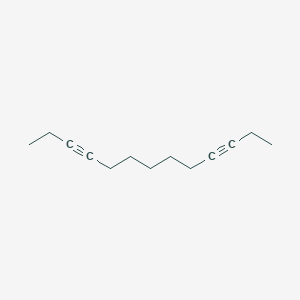
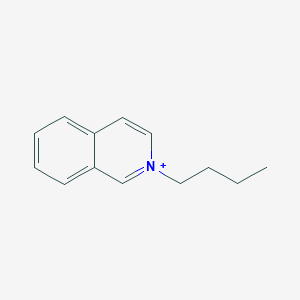
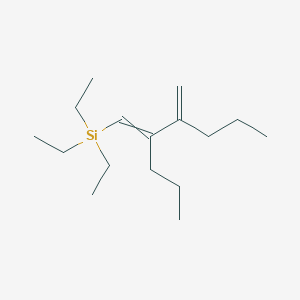

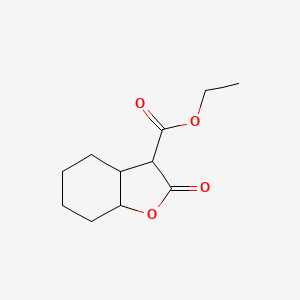

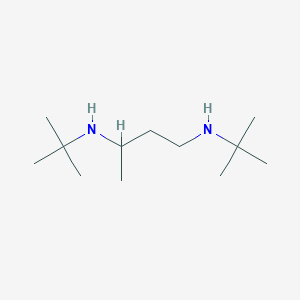
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)

